molecular formula C6H7NO2 B1297027 Methyl 1-cyanocyclopropanecarboxylate CAS No. 6914-73-4

Methyl 1-cyanocyclopropanecarboxylate

Cat. No. B1297027
CAS RN: 6914-73-4
M. Wt: 125.13 g/mol
InChI Key: QNQYMXXUAFDGIQ-UHFFFAOYSA-N
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Description

“Methyl 1-cyanocyclopropanecarboxylate” is a compound with the CAS Number: 6914-73-4 and a molecular weight of 125.13 . It is also known as “methyl 2-cyano-3-cyclopropyl propionate” and is a versatile compound that has potential applications in several fields, including synthetic organic chemistry, analytical chemistry, and pharmaceutical research.


Molecular Structure Analysis

The molecular formula of “Methyl 1-cyanocyclopropanecarboxylate” is C6H7NO2 . The InChI Code is 1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1-cyanocyclopropanecarboxylate” include a density of 1.2±0.1 g/cm3, boiling point of 205.8±23.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, enthalpy of vaporization of 44.2±3.0 kJ/mol, flash point of 85.3±9.4 °C, index of refraction of 1.465, molar refractivity of 29.6±0.4 cm3, and a molar volume of 106.9±5.0 cm3 .

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening

Methyl 1-cyanocyclopropanecarboxylate has been studied for its role in Lewis acid-catalyzed ring-opening reactions. Lifchits and Charette (2008) described its application in the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process preserves enantiomeric purity and has been utilized in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Cyclopropene Synthons

Another application of related compounds involves the synthesis of cyclopropene synthons. Dulayymi et al. (1996) discussed the use of methyl 1,1,2-tribromocyclopropanecarboxylate, highlighting its conversion to valuable intermediates for cyclopropene synthesis (Dulayymi et al., 1996).

Application in Organic Synthesis

The compound's utility extends to various organic synthesis processes. For example, the creation of carbonium ions using cyclopropane derivatives has been explored, providing insights into reaction mechanisms and stability considerations (Olah et al., 1967).

Ethylene Inhibition in Plants

Research by Blankenship and Dole (2003) on 1-methylcyclopropene, a structurally related compound, sheds light on its role as an ethylene inhibitor in plants. This compound has wide-ranging effects on fruits, vegetables, and floriculture crops, offering potential advances in understanding ethylene's role in plant biology (Blankenship & Dole, 2003).

Safety And Hazards

The safety information for “Methyl 1-cyanocyclopropanecarboxylate” includes the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

“Methyl 1-cyanocyclopropanecarboxylate” is a stable, economic, and commercially accessible pharmaceutic intermediate substance holding the potential to develop as a plant growth regulator (PGR) for the agricultural and postharvest industries .

properties

IUPAC Name

methyl 1-cyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYMXXUAFDGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326529
Record name methyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyanocyclopropanecarboxylate

CAS RN

6914-73-4
Record name Cyclopropanecarboxylic acid, 1-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl cyanoacetate (21.6 ml, 244.0 mmol) and potassium carbonate (52.9 g, 383.0 mmol) in N,N-dimethylformamide (200 ml) was added 1,2-dibromoethane (15.0 ml, 174.0 mmol). The reaction mixture was stirred at room temperature for 16 h and then filtered. The filtrate was partitioned between diethyl ether and brine and the organic phase was separated, washed with brine, dried (MgSO4) and concentrated in vacuo to give the title compound (15.1 g).
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Maruoka, F Okabe… - Journal of heterocyclic …, 2007 - Wiley Online Library
… for the synthesis of 1-aryl-2-oxo-3-pyrrolidinecarbonitriles (3a-e) and 1-aryl-2-imino-3-pyrrolidinecarbonitriles (5a-e) through a reaction of methyl 1-cyanocyclopropanecarboxylate (1) […
Number of citations: 7 onlinelibrary.wiley.com
RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier
… 1-Methylcyclopropanecarbonitrile, 19 methyl 1-cyanocyclopropanecarboxylate, 22 ethyl spiro[2.5]octane-1-carboxylate, 23 2-methylcyclopropanecarboxylic acid, 24 1-phenyl-…
Number of citations: 17 www.sciencedirect.com

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